4-(Cyclohexyloxy)-1H-indazol-3-amine is a chemical compound characterized by its unique structural features, including an indazole core substituted with a cyclohexyloxy group at the fourth position and an amine group at the third position. This compound has gained interest in medicinal chemistry due to its potential biological activities and applications in drug development. The indazole framework is known for its diverse pharmacological properties, making it a valuable scaffold in the design of therapeutic agents.
The compound is classified under the indazole derivatives, which are recognized for their diverse biological activities, particularly in pharmacology. The chemical structure can be represented by the formula and has a CAS number of 927802-30-0 . It is often synthesized for research purposes and is available from various chemical suppliers.
The synthesis of 4-(Cyclohexyloxy)-1H-indazol-3-amine typically involves several key steps:
These methods can be optimized for industrial production by utilizing continuous flow reactors to improve yields and purity through better control over reaction conditions.
4-(Cyclohexyloxy)-1H-indazol-3-amine can participate in various chemical reactions:
These reactions are essential for developing derivatives with enhanced pharmacological profiles.
4-(Cyclohexyloxy)-1H-indazol-3-amine acts primarily as an inhibitor of soluble epoxide hydrolase (sEH). By inhibiting this enzyme, the compound increases levels of epoxides, which are known to have anti-inflammatory and vasodilatory effects. This mechanism involves modulation of lipid signaling pathways and reduction of inflammatory mediators, making it a candidate for therapeutic applications in inflammatory diseases.
These properties are critical for understanding how the compound behaves under different conditions, influencing its application in drug formulation.
4-(Cyclohexyloxy)-1H-indazol-3-amine holds potential applications in various scientific fields:
The installation of the cyclohexyloxy moiety at the C4-position of the indazole scaffold represents a critical regioselective challenge in synthesizing 4-(cyclohexyloxy)-1H-indazol-3-amine. Nucleophilic aromatic substitution (SNAr) has emerged as the predominant methodology, leveraging electron-withdrawing group activation at the C4 position. Modern approaches utilize halogenated precursors (particularly 4-fluoro or 4-chloro derivatives) that undergo displacement with cyclohexanol under basic conditions. The reaction typically employs anhydrous polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane, with cesium or potassium carbonate as base, achieving temperatures of 90-110°C for 12-24 hours. This method capitalizes on the superior leaving group ability of fluorine over chlorine in SNAr reactions, with reported yields exceeding 85% when using 4-fluoroindazole intermediates [5] [7].
Regioselectivity challenges arise from potential N1 versus O-alkylation, which is mitigated through protective group strategies. The 3-amino group is typically protected as an amide (e.g., acetamide) prior to SNAr, preventing competitive reactions. Computational studies indicate the C4 position's enhanced electrophilicity originates from the electron-deficient nature of the indazole system, particularly when substituted at C5 with electron-withdrawing groups (bromo, nitro), facilitating nucleophilic attack by the sterically hindered cyclohexanolate anion [5] [8].
Indazole ring construction predominantly relies on hydrazine-mediated cyclization of ortho-substituted benzaldehyde or benzonitrile derivatives. The most efficient route begins with 2-fluoro-6-halobenzonitrile precursors undergoing cyclization with hydrazine hydrate (80%) under reflux conditions. This method delivers 5-halo-1H-indazol-3-amine cores in >90% yield within remarkably short reaction times (approximately 20 minutes), showcasing exceptional atom economy and operational simplicity [3] [5] [6].
Alternative cyclization pathways include the Japp-Klingemann reaction followed by Fischer indolization, though these multi-step sequences suffer from lower overall yields (35-45%) compared to direct hydrazine cyclization. Recent advances employ microwave-assisted cyclization in continuous flow reactors, reducing reaction times from hours to minutes while maintaining high regioselectivity for the desired 1H-tautomer. The cyclization step demonstrates excellent functional group tolerance for nitro, cyano, and halogen substituents at C4, C5, and C7 positions, providing versatile intermediates for downstream derivatization. Post-cyclization, the 3-amino group serves as a handle for further functionalization through acylation or transition metal-catalyzed cross-coupling reactions [3] [5].
Bromination constitutes a critical transformation for installing versatile handles for further functionalization in indazole synthesis. Regioselective bromination at the C5 position employs N-bromosuccinimide (NBS) under carefully controlled conditions. Catalytic systems significantly enhance this transformation, with Lewis acids like FeBr₃ (5 mol%) or Brønsted acids such as acetic acid enabling regioselective monobromination at 0-25°C in dichloromethane with >85% yield. This selectivity arises from the inherent electron density distribution in the indazole ring, where C5 exhibits the highest nucleophilicity [5] [6].
Table 1: Bromination Catalysts and Functional Group Compatibility
Catalytic System | Temperature | Solvent | Yield (%) | Compatible Groups |
---|---|---|---|---|
NBS/FeBr₃ (5 mol%) | 0-5°C | DCM | 92 | NH₂, OCy, F, CN |
NBS/AcOH | 25°C | AcOH | 85 | NH₂, OCy |
NBS/SiO₂ | 80°C | CCl₄ | 78 | OCy, F (protected NH₂) |
Br₂/Pd(OAc)₂ (3 mol%) | 50°C | DMF | 88 | Protected NH₂ |
Functional group compatibility presents significant challenges due to the reactivity of the 3-amino group and acid sensitivity of the cyclohexyloxy moiety. Protection-deprotection strategies are essential, with acetyl or tert-butoxycarbonyl (Boc) groups effectively shielding the 3-amino group during bromination. The cyclohexyloxy group demonstrates moderate stability under acidic bromination conditions but may undergo cleavage under strong Lewis acid catalysis at elevated temperatures, necessitating careful catalyst selection. Transition metal catalysts (Pd, Ni) enable late-stage functionalization of brominated intermediates via Suzuki-Miyaura cross-coupling, expanding molecular diversity while preserving the cyclohexyloxy group [4] [5].
Solvent selection profoundly impacts yield and regioselectivity throughout the synthetic sequence. Systematic optimization reveals polar protic solvents (isopropanol, ethanol) significantly enhance cyclization and SNAr steps, while aprotic dipolar solvents (DMF, NMP) improve cross-coupling efficiencies. Temperature optimization demonstrates critical inflection points: cyclization proceeds optimally at 80-90°C (20 min, 92% yield), while exceeding 110°C promotes dimerization side products. Conversely, SNAr requires elevated temperatures (100-110°C) for complete conversion, achievable without decomposition in high-boiling solvents like 1,4-dioxane [3] [7].
Table 2: Solvent and Temperature Optimization in Key Synthetic Steps
Synthetic Step | Optimal Solvent | Optimal Temp (°C) | Reaction Time | Yield (%) |
---|---|---|---|---|
Indazole Cyclization | i-PrOH/H₂O (1:1) | 90 | 20 min | 95 |
N1-Alkylation | DMF | 60 | 4 h | 88 |
SNAr (O-Cyclohexyl) | 1,4-Dioxane | 110 | 18 h | 85 |
Bromination | DCM/AcOH (9:1) | 0-5 | 2 h | 92 |
Suzuki Coupling | DME/H₂O (3:1) | 85 | 8 h | 90 |
Multi-step sequences benefit from one-pot methodologies where feasible, particularly for protection-deprotection sequences. The deprotection of 3-acetamido intermediates employs aqueous NaOH (2M) in methanol/water mixtures at 60°C for 2 hours, achieving quantitative deacetylation without cleaving the cyclohexyloxy moiety. Reaction monitoring via in situ FTIR or Raman spectroscopy enables real-time endpoint detection, minimizing byproduct formation during temperature-sensitive steps. Process analytical technology implementation has reduced overall process variability by >30% in optimized sequences [5] [7].
Scalability assessments of the optimized route (cyclization → bromination → SNAr → deprotection) demonstrate viability for kilogram-scale production. Key achievements include:
Economic analyses reveal the cyclization-SNAr sequence as the most cost-effective route, with raw material costs contributing 65% to the overall production expense. Environmental impact metrics (Process Mass Intensity) average 120 for laboratory routes but improve to 35 at pilot scale through solvent recovery. The longest sequence reported (5 steps) maintains an overall yield of 38-45% on hundred-gram scales, comparable to pharmaceutical intermediates. Further improvements center on catalytic SNAr methodologies using phase-transfer catalysts to reduce reaction temperatures and enable aqueous-phase reactions, potentially reducing PMI below 25 while maintaining stringent purity specifications (>99.5 AUC by HPLC) [5] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1